molecular formula C19H19N3O3 B014016 Carbobenzoxy-D,L-tryptophanamide CAS No. 27018-75-3

Carbobenzoxy-D,L-tryptophanamide

Cat. No.: B014016
CAS No.: 27018-75-3
M. Wt: 337.4 g/mol
InChI Key: GGRKLCWXRBTPLH-UHFFFAOYSA-N
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Description

Carbobenzoxy-D,L-tryptophanamide is a synthetic compound with the chemical formula C19H19N3O3 and a molecular weight of 337.37 g/mol . . This compound is derived from tryptophan, an essential amino acid, and is used in various scientific research applications.

Scientific Research Applications

Carbobenzoxy-D,L-tryptophanamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is employed in studies related to protein synthesis and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds and as a model compound in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety data sheet (SDS) for Carbobenzoxy-D,L-tryptophanamide can be found online . The SDS contains important information about the hazards of the compound, the precautions to be taken when handling it, and the procedures to follow in case of an accident.

Preparation Methods

Carbobenzoxy-D,L-tryptophanamide can be synthesized through a reaction involving L-tryptophanamide hydrochloride and benzyl chloroformate. The process involves the following steps :

  • Dissolve 8.35 g (0.21 mol) of sodium hydroxide in 100 ml of water.
  • Add 200 ml of tetrahydrofuran (THF) to the solution.
  • Introduce 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride to the mixture.
  • Cool the mixture on ice and add 19.6 g (0.114 mol) of benzyl chloroformate under vigorous stirring for 5 minutes.
  • Remove the ice bath and stir the mixture for 1 hour.
  • Partition the mixture between 150 ml of water and 250 ml of ethyl acetate (EtOAc).
  • Collect the organic phase and extract the aqueous phase with an additional 100 ml of EtOAc.
  • Combine the organic phases, wash with water and brine, and evaporate the solvent.
  • Suspend the obtained solid in 400 ml of diethyl ether and filter to obtain the final product as a white solid.

Chemical Reactions Analysis

Carbobenzoxy-D,L-tryptophanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like THF, EtOAc, and diethyl ether, as well as catalysts and temperature control.

Comparison with Similar Compounds

Carbobenzoxy-D,L-tryptophanamide can be compared with other similar compounds, such as:

    Carbobenzoxy-L-tryptophanamide: This compound is similar in structure but differs in the stereochemistry of the tryptophan moiety.

    Carbobenzoxy-D-tryptophanamide: This compound also differs in the stereochemistry, having the D-isomer of tryptophan.

    Carbobenzoxy-L-tryptophan: This compound lacks the amide group present in this compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRKLCWXRBTPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8.35 g (0.21 mol) NaOH in 100 ml of water was added 200 ml of THF followed by 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride. The mixture was cooled on ice and 19.6 g (0.114 mol) of benzylchloroformate was added under vigorous stirring during 5 minutes. The ice bath was removed and the mixture was stirred for 1 hour.
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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